3-(4-Ethoxypyrazol-1-yl)-propionic acid 3-(4-Ethoxypyrazol-1-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 1864919-13-0
VCID: VC2749803
InChI: InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
SMILES: CCOC1=CN(N=C1)CCC(=O)O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

3-(4-Ethoxypyrazol-1-yl)-propionic acid

CAS No.: 1864919-13-0

Cat. No.: VC2749803

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxypyrazol-1-yl)-propionic acid - 1864919-13-0

Specification

CAS No. 1864919-13-0
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 3-(4-ethoxypyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Standard InChI Key DOLZXKRWLOCSGN-UHFFFAOYSA-N
SMILES CCOC1=CN(N=C1)CCC(=O)O
Canonical SMILES CCOC1=CN(N=C1)CCC(=O)O

Introduction

3-(4-Ethoxypyrazol-1-yl)-propionic acid is a compound belonging to the family of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by two adjacent nitrogen atoms in a five-membered ring, contributing to their diverse biological activities. This specific compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications in biology and materials science.

Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of ethyl 4-chloropyrazole-1-carboxylate with ethyl acetoacetate under basic conditions. Sodium ethoxide is often used as the base, and the reaction is conducted under reflux to facilitate the formation of the desired product. Following this step, acid hydrolysis is performed to yield 3-(4-Ethoxypyrazol-1-yl)-propionic acid.

Industrial Scale Synthesis:

For larger-scale production, similar synthetic routes can be adapted using continuous flow reactors. Optimizing reaction conditions such as temperature, pressure, and solvent choice can significantly improve yield and efficiency.

Applications

This compound is used in developing new materials and as a precursor in agrochemical synthesis. Its potential applications in medicinal chemistry are also being explored due to its biological activities.

Potential Uses:

  • Medicinal Chemistry: Investigated for antimicrobial and anticancer properties.

  • Materials Science: Used in the development of new materials.

  • Agrochemicals: Acts as a precursor in the synthesis of agrochemicals.

Research Findings and Future Directions

Research on 3-(4-Ethoxypyrazol-1-yl)-propionic acid is ongoing, with a focus on understanding its biological effects and optimizing its synthesis for industrial applications. Further studies are needed to fully explore its potential in various scientific fields.

Data Table: Key Information on 3-(4-Ethoxypyrazol-1-yl)-propionic acid

PropertyDescription
Molecular FormulaC₈H₁₂N₂O₃
Molecular WeightApproximately 172.20 g/mol
CAS Number1864919-13-0
Synthesis MethodMulti-step process involving ethyl 4-chloropyrazole-1-carboxylate and ethyl acetoacetate
Biological ActivitiesPotential antimicrobial and anticancer effects
ApplicationsMedicinal chemistry, materials science, agrochemical synthesis

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